2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid
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Overview
Description
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a hydroxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions For example, starting from a suitable amino acid derivative, the pyrrolidine ring can be formed through intramolecular cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could lead to the formation of an alcohol or amine derivative.
Scientific Research Applications
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group but shares the pyrrolidine core.
4-Hydroxy-2-pyrrolidinone: Contains a hydroxy group but differs in the overall structure.
Trifluoromethylpyrrolidine derivatives: Similar in containing the trifluoromethyl group but may vary in other substituents.
Uniqueness
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid is unique due to the combination of the hydroxy and trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C7H10F3NO3 |
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Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-[4-hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)6(14)2-4(11-3-6)1-5(12)13/h4,11,14H,1-3H2,(H,12,13) |
InChI Key |
YQBFZPFORBBTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(C(F)(F)F)O)CC(=O)O |
Origin of Product |
United States |
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